Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-A]pyrimidine core with a phenyl group at the 2-position and an ethyl ester group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate typically involves the cyclization of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 2-phenylimidazo[1,2-A]pyrimidine-3-carboxylate can be compared with other similar compounds such as:
Imidazo[1,2-A]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Imidazo[1,5-A]pyrimidine derivatives: These compounds have a different ring fusion pattern and exhibit unique chemical and biological properties.
Pyrimido[1,2-A]benzimidazoles: These compounds have a fused benzimidazole ring and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C15H13N3O2 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
ethyl 2-phenylimidazo[1,2-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-14(19)13-12(11-7-4-3-5-8-11)17-15-16-9-6-10-18(13)15/h3-10H,2H2,1H3 |
InChI Key |
DGOUOSSPICPKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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